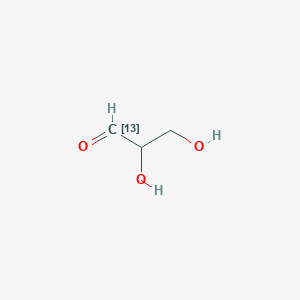
DL-Glyceraldehyde-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、直接経路の中型有棘ニューロンと間接経路の中型有棘ニューロンの両方において、環状アデノシン一リン酸の調節を効率的に阻害する能力で知られています 。高い選択性と効力を持つことから、科学研究で広く使用されています。
準備方法
合成経路と反応条件
2'-クロロ-N-シクロペンチル-2'-C-メチルアデノシンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、リボース修飾アデノシンアナログの調製から始まります。
塩素化: リボース修飾アデノシンを塩素化して、2'位にクロロ基を導入します。
シクロペンチル化: シクロペンチル基は、求核置換反応によって導入されます。
工業生産方法
2'-クロロ-N-シクロペンチル-2'-C-メチルアデノシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 この化合物は、通常、固体形で生産され、安定性を維持するために低温で保管されます .
3. 化学反応解析
反応の種類
2'-クロロ-N-シクロペンチル-2'-C-メチルアデノシンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成します。
還元: 還元反応は、官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化されたアデノシン誘導体が生成される場合があり、置換反応によりさまざまな置換されたアナログが生成される場合があります .
4. 科学研究への応用
2'-クロロ-N-シクロペンチル-2'-C-メチルアデノシンは、科学研究において多くの応用があります。
化学: アデノシン受容体の相互作用とシグナル伝達経路を研究するためのツールとして使用されます。
生物学: ニューロンシグナル伝達と環状アデノシン一リン酸レベルの調節に関する研究で使用されます。
医学: 心血管疾患や神経疾患など、アデノシン受容体の調節が関与する状態における潜在的な治療効果について調査されています。
化学反応の分析
Types of Reactions
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the chloro position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce various substituted analogues .
科学的研究の応用
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine has numerous applications in scientific research:
Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.
Biology: Employed in research on neuronal signaling and modulation of cyclic adenosine monophosphate levels.
Medicine: Investigated for its potential therapeutic effects in conditions involving adenosine receptor modulation, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of selective adenosine receptor agonists for pharmaceutical applications
作用機序
2'-クロロ-N-シクロペンチル-2'-C-メチルアデノシンは、A1アデノシン受容体に選択的に結合することで効果を発揮します。この結合は、アデニルシクラーゼの活性を阻害し、環状アデノシン一リン酸レベルの低下につながります。 環状アデノシン一リン酸レベルの低下は、ニューロンシグナル伝達や心血管機能など、さまざまな細胞プロセスを調節します .
6. 類似の化合物との比較
類似の化合物
N6-シクロペンチルアデノシン: もう1つの選択的なA1アデノシン受容体アゴニスト。
2-クロロ-N6-シクロペンチルアデノシン: 構造は似ていますが、2'位にメチル基がありません。
5'-N-エチルカルボキサミドアデノシン: 非選択的アデノシン受容体アゴニスト
独自性
2'-クロロ-N-シクロペンチル-2'-C-メチルアデノシンは、A1アデノシン受容体に対する高い選択性と効力を持つため、ユニークです。 クロロ基とメチル基の存在は、他のアデノシン受容体アゴニストと比較して、その結合親和性と選択性を高めます .
類似化合物との比較
Similar Compounds
N6-Cyclopentyladenosine: Another selective A1 adenosine receptor agonist.
2-Chloro-N6-cyclopentyladenosine: Similar structure but lacks the methyl group at the 2’ position.
5’-N-Ethylcarboxamidoadenosine: A non-selective adenosine receptor agonist
Uniqueness
2’-Chloro-N-cyclopentyl-2’-C-methyladenosine is unique due to its high selectivity and potency for A1 adenosine receptors. The presence of the chloro and methyl groups enhances its binding affinity and selectivity compared to other adenosine receptor agonists .
特性
IUPAC Name |
2,3-dihydroxy(113C)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













